molecular formula C24H28N2O5S B2822446 2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide CAS No. 941997-36-0

2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2822446
CAS No.: 941997-36-0
M. Wt: 456.56
InChI Key: RRVUAIGNRUAVTA-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant research interest due to its complex structure, which incorporates multiple pharmacophores, including a benzenesulfonamide moiety, a morpholine ring, and a naphthalene system. The benzenesulfonamide group is a privileged structure in medicinal chemistry, known to confer activity against a range of biological targets . This molecular architecture suggests potential for this compound to be investigated as a modulator of various enzymes or receptors in biochemical pathways. Researchers may explore its application in the development of novel therapeutic agents, given that structural analogues are frequently examined in studies for neurodegenerative diseases, oncology, and infectious diseases . Its mechanism of action would be highly dependent on the specific research context, but could involve enzyme inhibition or receptor antagonism/agonism. This compound is intended for research purposes in controlled laboratory environments to further elucidate its biological activities and physicochemical properties. This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-29-19-10-11-23(30-2)24(16-19)32(27,28)25-17-22(26-12-14-31-15-13-26)21-9-5-7-18-6-3-4-8-20(18)21/h3-11,16,22,25H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVUAIGNRUAVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the methoxy groups can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The morpholino-naphthyl moiety can be introduced via nucleophilic substitution reactions, where the naphthyl group is attached to the morpholine ring under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxy and morpholino-naphthyl groups can enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs sharing key motifs: sulfonamide backbones, morpholine derivatives, and naphthalene-containing systems. Below is a detailed analysis based on hypothetical analogs and general sulfonamide chemistry:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Reported Applications Key Differences
2,5-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide Benzenesulfonamide + naphthalene Methoxy, morpholine, naphthalene Limited data (hypothetical: kinase inhibition) Unique naphthalene-morpholine linkage
Celecoxib Benzenesulfonamide Trifluoromethyl, pyrazole COX-2 inhibitor Lacks morpholine and naphthalene
Sildenafil Pyrazolopyrimidine-sulfonamide Piperazine, methyl PDE5 inhibitor Different heterocyclic core
N-(2-Morpholinoethyl)-1-naphthalenesulfonamide Naphthalenesulfonamide + morpholine Morpholine, ethyl linker Protein kinase C inhibition Absence of dimethoxy benzene

Key Findings:

Sulfonamide Core : Unlike celecoxib or sildenafil, the target compound’s benzenesulfonamide core is substituted with methoxy groups, which may enhance electron-donating properties and influence binding to hydrophobic pockets in biological targets .

Naphthalene-Morpholine Hybrid: The naphthalene-morpholine ethyl linkage is a rare structural feature. Analogous compounds, such as N-(2-morpholinoethyl)-1-naphthalenesulfonamide, demonstrate kinase inhibition but lack the dimethoxybenzenesulfonamide moiety, suggesting divergent target selectivity .

Q & A

Q. What are the key steps and challenges in synthesizing 2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide?

The synthesis typically involves:

  • Sulfonamide bond formation : Reacting 2,5-dimethoxybenzenesulfonyl chloride with a morpholine-substituted naphthylethylamine intermediate under anhydrous conditions.
  • Intermediate purification : Column chromatography or recrystallization to isolate intermediates, as impurities can hinder downstream reactions .
  • Critical parameters : Solvent choice (e.g., dichloromethane or DMF for solubility), temperature control (0–5°C during sulfonation), and stoichiometric ratios to avoid side reactions (e.g., over-sulfonation) .

Key challenge : The morpholino-naphthalene moiety’s steric hindrance requires slow addition of reagents to prevent incomplete coupling .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at C2/C5 of benzene, morpholine ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~515) and detects fragmentation patterns .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with methanol/water gradients .

Data interpretation tip : Overlapping peaks in NMR (e.g., naphthalene protons) may require 2D-COSY or HSQC for resolution .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

  • Quantum chemical calculations : Predict reaction pathways (e.g., sulfonamide bond formation energy barriers) using DFT (B3LYP/6-31G*) .
  • Machine learning : Train models on existing sulfonamide synthesis data to recommend solvent/base combinations (e.g., triethylamine in DMF vs. pyridine in THF) .
  • Reaction simulation : Identify intermediates prone to degradation (e.g., hydrolysis of sulfonyl chloride) to adjust reaction timelines .

Example : ICReDD’s workflow integrates computational predictions with experimental validation, reducing optimization time by 40% .

Q. How do structural modifications (e.g., replacing morpholine with piperidine) affect bioactivity?

  • Rational design : Morpholine’s electron-rich oxygen enhances hydrogen bonding with targets (e.g., enzymes), whereas piperidine may increase lipophilicity and membrane permeability .
  • SAR studies : Compare IC₅₀ values against kinase targets (e.g., PI3K or mTOR) using modified analogs .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes .

Case study : Replacing morpholine with pyrrolidine in a related sulfonamide increased cytotoxicity by 30% in leukemia cell lines .

Q. How to resolve contradictions in reported biological activity data?

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize discrepancies .
  • Metabolic interference : Test for CYP450-mediated degradation using liver microsomes .
  • Data normalization : Use internal controls (e.g., β-actin in Western blots) to correct for batch effects .

Example : Conflicting IC₅₀ values for a similar compound were traced to differences in DMSO concentration (0.1% vs. 1%) altering solubility .

Methodological Guidance

Designing a stability study for this compound under physiological conditions

  • Buffer systems : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Degradation markers : Monitor via LC-MS for hydrolysis products (e.g., free sulfonic acid or morpholine cleavage) .
  • Light sensitivity : Store samples in amber vials to prevent photodegradation of the naphthalene moiety .

Table 1 : Stability Data from Analogous Compounds

ConditionHalf-life (hours)Major Degradation Pathway
PBS, pH 7.448Sulfonamide hydrolysis
SGF, pH 1.212Morpholine ring opening
Light exposure6Naphthalene oxidation

Source: Adapted from

Strategies for improving yield in multi-step synthesis

  • DoE optimization : Use a Box-Behnken design to test variables (temperature, solvent ratio, catalyst loading) .
  • In-line monitoring : ReactIR tracks intermediate formation in real time, enabling immediate adjustments .
  • Workup modifications : Liquid-liquid extraction with ethyl acetate removes unreacted sulfonyl chloride .

Case study : A 15% yield increase was achieved by switching from DCM to THF in the coupling step, enhancing intermediate solubility .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility values?

  • Measurement protocols : Dynamic light scattering (DLS) vs. nephelometry may yield different results for colloidal suspensions .
  • Polymorphism : Crystalline vs. amorphous forms (confirmed via XRD) have distinct solubility profiles .
  • Solution aging : Precipitation over time can reduce apparent solubility if measurements are delayed .

Resolution : Standardize to equilibrium solubility (24-hour agitation) and specify polymorphic form .

Advanced Applications

Q. Can this compound act as a protein-protein interaction (PPI) inhibitor?

  • Docking studies : Use AutoDock Vina to simulate binding to PPIs (e.g., MDM2-p53) .
  • SPR analysis : Measure binding kinetics (kₐ/kᵈ) to validate computational predictions .
  • Cellular assays : Co-immunoprecipitation (Co-IP) confirms disruption of target PPIs .

Example : A naphthalene-containing sulfonamide analog showed KD = 120 nM for Bcl-2/Bax inhibition .

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